molecular formula C17H18N6O3 B2917327 8-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 2210233-36-4

8-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2917327
CAS No.: 2210233-36-4
M. Wt: 354.37
InChI Key: HAJIHTCBBHXCQP-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Reactions

Purine derivatives, including compounds like 8-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione, exhibit varied physical properties and chemical reactivities based on their substitution patterns. These compounds are classified based on their methylation and ionization behaviors, impacting their interactions in biological systems. For example, the methylation of purine derivatives can be influenced by the presence of substituents, affecting their potential as pharmacological agents (Rahat, Bergmann, & Tamir, 1974).

Structural and Computational Analysis

The structural analysis of purine derivatives reveals their complex geometries and interactions, contributing to their biological activities. For instance, crystallographic studies of certain purine derivatives demonstrate non-planar configurations, which could influence their binding affinities and pharmacological properties. Molecular mechanics computations support these findings, suggesting potential applications in designing drugs with specific target interactions (Mabied, Shalaby, Zayed, & Farag, 2014).

Biological Activity and Potential Therapeutic Applications

Novel purine compounds have been synthesized with potential antitumor, antiviral, and antimicrobial activities. These activities suggest their utility in developing new therapeutic agents. For instance, specific derivatives have shown activity against leukemia cells and possess vascular relaxing effects, indicating their potential in cancer treatment and cardiovascular diseases (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987). Additionally, the synthesis of functional derivatives of purine has expanded the scope of their biological applications, demonstrating their versatility in medical research and drug development (Korobko, 2016).

Properties

IUPAC Name

8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-10(2)9-23-13-14(22(3)17(26)20-15(13)25)19-16(23)21-18-8-11-6-4-5-7-12(11)24/h4-8,24H,1,9H2,2-3H3,(H,19,21)(H,20,25,26)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJIHTCBBHXCQP-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NN=CC3=CC=CC=C3O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C2=C(N=C1N/N=C/C3=CC=CC=C3O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.